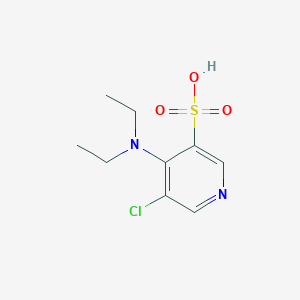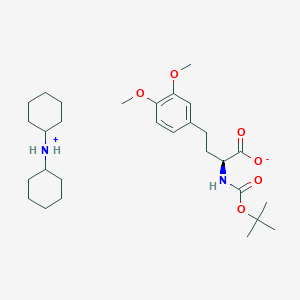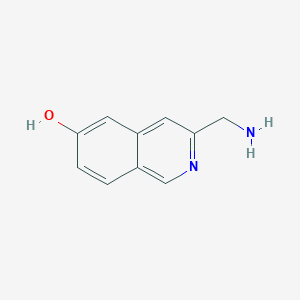
3-(Aminomethyl)isoquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)isoquinolin-6-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an isoquinoline core with an aminomethyl group at the 3-position and a hydroxyl group at the 6-position, making it a versatile molecule for various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Reaction: One of the common methods for synthesizing isoquinoline derivatives involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions.
Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamine derivatives with phosphoryl chloride (POCl3) to form isoquinolines.
Pictet-Spengler Reaction: This reaction involves the condensation of β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form tetrahydroisoquinoline, which can be further oxidized to isoquinoline.
Industrial Production Methods:
Catalyst-Free Processes: Recent advancements have led to the development of catalyst-free processes in water, which are environmentally friendly and efficient.
Metal-Catalyzed Reactions: Metal catalysts such as palladium, rhodium, and ruthenium have been employed to enhance the yield and selectivity of isoquinoline synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated and nitrated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)isoquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders and infectious diseases.
Industry: Utilized in the production of dyes, catalysts, and materials.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)isoquinolin-6-ol involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: A structural isomer of quinoline, known for its use in the synthesis of alkaloids and pharmaceuticals.
Tetrahydroisoquinoline: A reduced form of isoquinoline, with applications in medicinal chemistry.
Quinoline: An aromatic heterocyclic compound with a nitrogen atom at the 1-position, used in antimalarial drugs.
Uniqueness:
Functional Groups: The presence of both an aminomethyl group and a hydroxyl group in 3-(Aminomethyl)isoquinolin-6-ol provides unique reactivity and versatility in chemical synthesis.
Biological Activity: The compound exhibits a broad spectrum of biological activities, making it a valuable molecule for drug discovery and development.
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
3-(aminomethyl)isoquinolin-6-ol |
InChI |
InChI=1S/C10H10N2O/c11-5-9-3-8-4-10(13)2-1-7(8)6-12-9/h1-4,6,13H,5,11H2 |
InChI-Schlüssel |
ASTOYTWGFYHPLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(C=C2C=C1O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


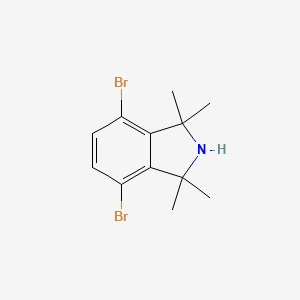

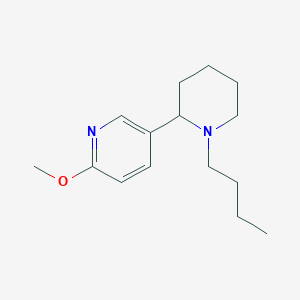
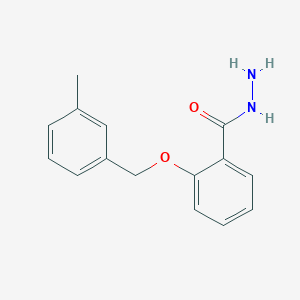
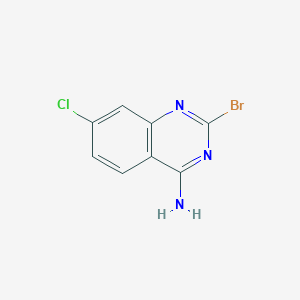
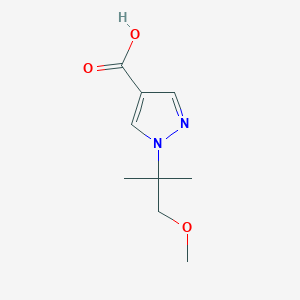
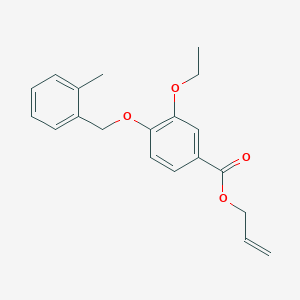
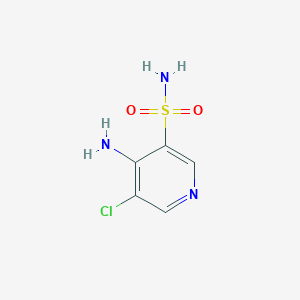
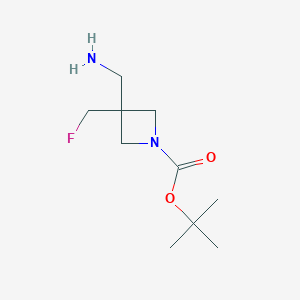

![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol](/img/structure/B13024819.png)
